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For researchers, scientists, and drug development professionals, the precise validation of
CRISPR-Cas9 gene editing is a critical step to ensure the reliability and reproducibility of
experimental results. While genomic sequencing confirms the modification at the DNA level,
Western blot analysis provides essential proof of a functional knockout at the protein level. This
guide offers an objective comparison of Western blot with other validation methods for
confirming the knockout of Selenoprotein 15 (Sepl5), supported by experimental protocols and
data visualization.

Sepl5, also known as SELENOF, is a 15-kDa selenoprotein residing in the endoplasmic
reticulum. It possesses a thioredoxin-like fold and is involved in redox homeostasis and quality
control of protein folding. Given its role in cellular stress responses and potential implications in
cancer, accurate validation of its knockout is paramount for functional studies.

Comparison of Knockout Validation Methodologies

A successful CRISPR-mediated gene knockout should be validated at both the genomic and
proteomic levels. At the genomic level, methods like Sanger sequencing and Next-Generation
Sequencing (NGS) confirm the presence of insertions or deletions (indels) at the target locus.
At the proteomic level, techniques such as Western blot and mass spectrometry verify the
absence of the target protein.[1][2]
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Detailed Protocol: Western Blot for Sep15 Knockout
Validation

This protocol provides a step-by-step guide for validating Sep15 knockout in a human cell line
using Western blot.

1. Sample Preparation (Cell Lysis)
o Culture wild-type (WT) and CRISPR-edited cells to ~80-90% confluency.

» Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
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Lyse the cells by adding 100-200 pL of ice-cold RIPA lysis buffer supplemented with protease
and phosphatase inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes with vortexing every 10 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein extract) to a new tube.

. Protein Quantification

Determine the protein concentration of each lysate using a BCA or Bradford protein assay,
following the manufacturer’s instructions.

Normalize the concentration of all samples with lysis buffer to ensure equal loading.

. SDS-PAGE

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5
minutes.

Load 20-30 pg of protein from WT and knockout cell lysates into the wells of a 15% SDS-
polyacrylamide gel. Include a protein ladder to determine molecular weight. The expected
molecular weight of Sep15 is approximately 15-18 kDa.

Run the gel at 100-120V until the dye front reaches the bottom.

. Protein Transfer

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Perform a wet or semi-dry transfer according to the transfer system manufacturer's protocol.
A typical wet transfer is run at 100V for 60-90 minutes.

After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein
and confirm transfer efficiency.
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5. Immunoblotting

¢ Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-
Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle
agitation.

» Incubate the membrane with a validated primary antibody against Sep15 (e.g., a rabbit
polyclonal or monoclonal antibody) diluted in blocking buffer. The dilution should be
optimized, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle
agitation.

o Wash the membrane three times for 5-10 minutes each with TBST.

 Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1
hour at room temperature.

o Wash the membrane three times for 10 minutes each with TBST.

» Simultaneously, probe a separate membrane or the same membrane (if stripped and re-
probed) with an antibody against a loading control protein (e.g., GAPDH, (-actin) to ensure
equal protein loading.

6. Detection

o Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
e Incubate the membrane with the ECL reagent for 1-5 minutes.

o Capture the chemiluminescent signal using a digital imager or X-ray film.

e Analyze the results: A band for Sep15 should be present in the WT lane and absent or
significantly reduced in the knockout lane. The loading control band should be of similar
intensity across all lanes.

Visualizing the Workflow and Mechanism
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To better illustrate the processes involved, the following diagrams outline the experimental
workflow for Western blot validation and the underlying CRISPR-Cas9 mechanism for gene
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Caption: Western blot workflow for validating Sep15 protein knockout.
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Caption: Mechanism of CRISPR-Cas9 mediated gene knockout via NHEJ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Validating CRISPR-Mediated Sep15 Knockout: A
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at: [https://www.benchchem.com/product/b12372761#validation-of-crispr-mediated-sep15-
knockout-by-western-blot]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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